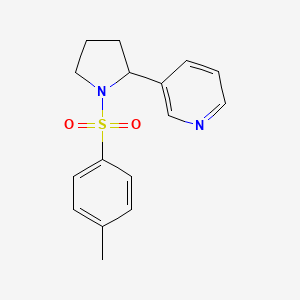
3-(1-Tosylpyrrolidin-2-yl)pyridine
描述
3-(1-Tosylpyrrolidin-2-yl)pyridine is a compound that features a pyridine ring attached to a pyrrolidine ring, which is further substituted with a tosyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tosylated pyrrolidine. One common method involves the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(1-Tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
3-(1-Tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the tosyl group enhances its binding affinity and specificity towards certain targets .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Tosylpyrrolidine: A pyrrolidine derivative with a tosyl group.
Pyridine: A basic nitrogen-containing heterocycle.
Uniqueness
3-(1-Tosylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings with a tosyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-6-8-15(9-7-13)21(19,20)18-11-3-5-16(18)14-4-2-10-17-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWZRZYTVFZHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
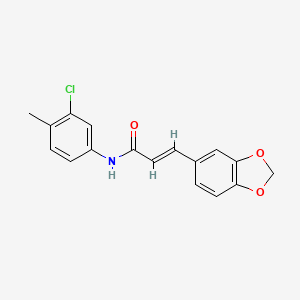
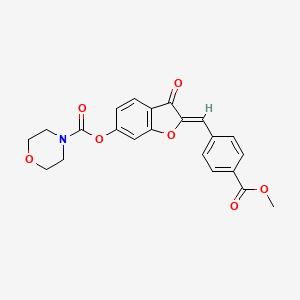
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2494411.png)
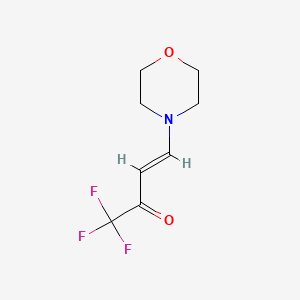
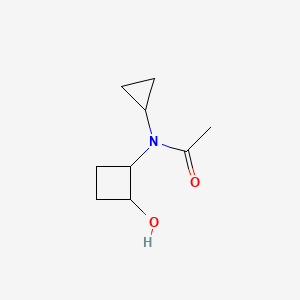
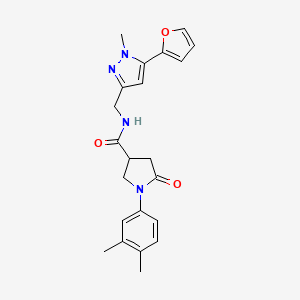
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
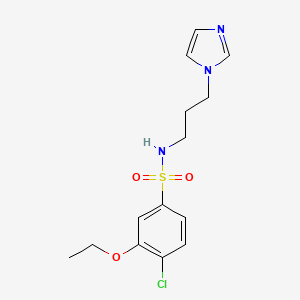
![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)
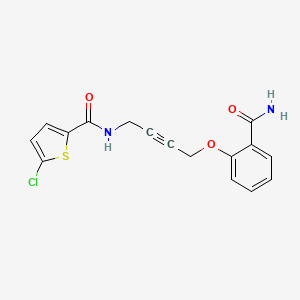
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
![2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B2494430.png)
